![molecular formula C20H16FN3O3S B2670215 N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 872695-08-4](/img/structure/B2670215.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H16FN3O3S and its molecular weight is 397.42. The purity is usually 95%.
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Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Dual Inhibitors
Research has explored the development of compounds as potent and efficacious inhibitors of PI3Kα and mTOR, both in vitro and in vivo. Efforts to improve metabolic stability led to the examination of various 6,5-heterocycles as alternatives in the compound structure, aiming to reduce or eliminate metabolic deacetylation while maintaining efficacy (Stec et al., 2011).
Peripheral Benzodiazepine Receptor Studies
Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines were synthesized for the study of the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). These compounds demonstrated high in vitro affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs), indicating potential applications in neurodegenerative disorder imaging (Fookes et al., 2008).
Antifolate Research
The synthesis of classical and nonclassical antifolates, targeting dihydrofolate reductase (DHFR) as potential antitumor agents, exemplifies the ongoing research in developing more effective cancer treatments. These compounds, including modifications to pyrrolo[2,3-d]pyrimidines, have shown significant inhibitory effects on human DHFR and various tumor cells in culture, highlighting their therapeutic potential (Gangjee et al., 2007).
Antimicrobial Activity
Compounds with the core structure "N-(1,3-benzodioxol-5-ylmethyl)" have been reported to exhibit antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Candida albicans. Research into these compounds is driven by the need for new antimicrobials due to rising antibiotic resistance (Attia et al., 2014).
Src Kinase Inhibitory and Anticancer Activities
The exploration of N-benzyl substituted acetamide derivatives, including those with thiazolyl and pyridinyl components, for Src kinase inhibitory and anticancer activities, underscores the potential of these compounds in cancer therapy. Such research aims to better understand the role of specific molecular structures in inhibiting cancer cell proliferation (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c21-15-4-2-14(3-5-15)16-6-8-20(24-23-16)28-11-19(25)22-10-13-1-7-17-18(9-13)27-12-26-17/h1-9H,10-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZBDVZVZDJRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide |
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